![molecular formula C19H16FN3O2 B2617065 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171371-22-4](/img/structure/B2617065.png)

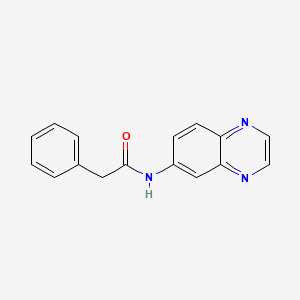

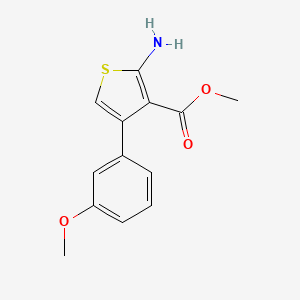

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

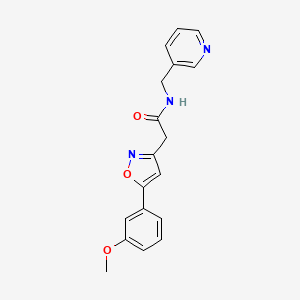

The compound “1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . Specific structural details for this compound are not available in the retrieved data.科学的研究の応用

Synthesis and Biological Activity Prediction

A study focused on the synthesis of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation method. The structural confirmation was achieved using IR, 1H NMR methods, and liquid chromato-mass spectrometry. Biological activity predictions using the PASS method highlighted the compound's potential for further biological applications (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antitubercular Activity

Another research effort synthesized pyrrole derivatives with 1,3,4-oxadiazole motifs to investigate their antitubercular activity. The study included synthesis characterization and in vitro evaluations, revealing moderate to good activity against Mycobacterium tuberculosis. The research underlines the compound's significance in developing new antitubercular agents and contributes to understanding structure-activity relationships (Joshi et al., 2015).

Anticancer Potential

Research into fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs has shown promising results in antimicrobial activity and cytotoxicity studies. The findings suggest a potential application in cancer therapy, with some compounds demonstrating significant activity against methicillin-resistant Staphylococcus aureus (MRSA) at low cytotoxicity levels. This underscores the therapeutic promise of such derivatives in the treatment of cancer and infectious diseases (Desai et al., 2016).

Apoptosis Induction and Potential Anticancer Agents

A specific study identified a novel apoptosis inducer among the 1,2,4-oxadiazole derivatives, demonstrating activity against breast and colorectal cancer cell lines. This compound's ability to arrest cells in the G(1) phase, followed by the induction of apoptosis, indicates its potential as an anticancer agent. The research also highlighted structure-activity relationship (SAR) studies, suggesting avenues for the development of new anticancer therapies (Zhang et al., 2005).

Electronic and Optical Material Applications

The compound's derivatives have been explored for their optical, electronic, and charge transport properties, aiming at applications in luminescent materials and organic light-emitting diodes (OLEDs). The studies focus on synthesizing derivatives with potential use in OLEDs, indicating the compound's versatility beyond biological applications (Sun & Jin, 2017).

特性

IUPAC Name |

1-benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-4-2-1-3-5-13/h1-9,15H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRDFVZKCGFNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2616984.png)

![7-methyl-3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2616990.png)

![3,9-Dibenzyl-3,7,9-triazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B2616993.png)

![4-(4-Chlorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2617001.png)